2-(6,7-dimethoxy-3-{[(4-methoxyphenyl)amino]methyl}-2-oxo-1,2-dihydroquinolin-1-yl)-N-phenylacetamide is a complex organic compound characterized by its unique molecular structure and potential applications in scientific research. The compound has a molecular formula of and a molecular weight of approximately 473.5 g/mol. It is categorized under quinoline derivatives, which are known for their diverse biological activities and pharmacological potential.
The synthesis of 2-(6,7-dimethoxy-3-{[(4-methoxyphenyl)amino]methyl}-2-oxo-1,2-dihydroquinolin-1-yl)-N-phenylacetamide typically involves several steps that may include the formation of the quinoline core followed by the introduction of various functional groups. Recent advancements in synthetic methodologies have focused on enantioselective synthesis techniques that enhance the yield and purity of chiral compounds. Techniques such as asymmetric hydrogenation and the use of chiral ligands have been explored to improve selectivity during synthesis .
The synthesis process may involve:
The molecular structure of 2-(6,7-dimethoxy-3-{[(4-methoxyphenyl)amino]methyl}-2-oxo-1,2-dihydroquinolin-1-yl)-N-phenylacetamide features a quinoline backbone substituted with various functional groups that contribute to its chemical properties.
COC1=CC2=C(C=C1)C=C(C(=O)N2CC(=O)NC3=CC=CC=C3)CNC4=CC(=C(C=C4)OC)OC
AQSDFALRYBFTTO-UHFFFAOYSA-N
The compound can participate in various chemical reactions due to its functional groups. Potential reactions include:
These reactions typically require specific catalysts or reagents to facilitate transformations while maintaining selectivity towards desired products .
The mechanism of action for 2-(6,7-dimethoxy-3-{[(4-methoxyphenyl)amino]methyl}-2-oxo-1,2-dihydroquinolin-1-yl)-N-phenylacetamide is not fully elucidated but is believed to involve interactions with specific biological targets. Compounds with similar structures have shown potential as inhibitors for various enzymes or receptors.
Research indicates that quinoline derivatives may exhibit:
The compound is expected to be a solid at room temperature, with specific melting and boiling points that would need to be determined experimentally.
Key properties include:
Experimental data on solubility, stability, and reactivity would provide further insights into handling and application in research settings .
2-(6,7-dimethoxy-3-{[(4-methoxyphenyl)amino]methyl}-2-oxo-1,2-dihydroquinolin-1-yl)-N-phenylacetamide has potential applications in various scientific fields:
This compound exemplifies the ongoing research into quinoline derivatives for their therapeutic potentials, highlighting the need for further studies to explore its full capabilities .
CAS No.: 119365-69-4
CAS No.: 4579-60-6
CAS No.: 180854-04-0
CAS No.: 16655-63-3
CAS No.: 137592-04-2
CAS No.: 137592-03-1